TC Ntr1 17

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

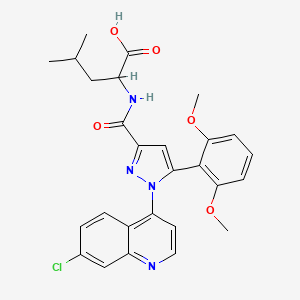

TC NTR1 17: es un agonista parcial no peptídico selectivo para el receptor 1 de neurotensina (NTS 1). Se conoce por su alta selectividad y eficacia en la unión a NTS 1, lo que lo convierte en una herramienta valiosa en la investigación del receptor de neurotensina. El compuesto tiene un peso molecular de 522,98 y una fórmula química de C27H27ClN4O5 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TC NTR1 17 involucra múltiples pasos, comenzando con la preparación de la estructura central, que incluye una porción de quinolina y pirazol. Los pasos clave típicamente involucran:

Formación del Núcleo de Quinolina: Esto se logra a través de una síntesis de Friedländer, donde un derivado de anilina reacciona con una cetona en presencia de una base.

Formación de Pirazol: El anillo de pirazol se forma al hacer reaccionar un derivado de hidrazina con una dicetona.

Reacciones de Acoplamiento: Los núcleos de quinolina y pirazol se acoplan luego utilizando un agente de acoplamiento adecuado como EDCI (1-Etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.

Modificaciones Finales:

Métodos de Producción Industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares pero a mayor escala, utilizando reactores por lotes o de flujo continuo para garantizar la calidad y el rendimiento consistentes. El proceso se optimizaría para la rentabilidad y la escalabilidad, con medidas estrictas de control de calidad para mantener la pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

TC NTR1 17 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de N-óxidos de quinolina.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como hidruro de aluminio y litio, que pueden reducir el anillo de quinolina a derivados de tetrahidroquinolina.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Halogenación usando N-bromosuccinimida (NBS) o nitración usando ácido nítrico y ácido sulfúrico.

Productos Principales

Oxidación: N-óxidos de quinolina.

Reducción: Derivados de tetrahidroquinolina.

Sustitución: Derivados halogenados o nitrados de this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

TC NTR1 17 is utilized in several areas of research:

Neuroscience Research

- Role of Neurotensin : Investigating the involvement of neurotensin in the central nervous system, particularly its effects on neurotransmission and neuroprotection.

- Neurodegenerative Diseases : Studying potential therapeutic effects in conditions like Alzheimer's disease and schizophrenia, where neurotensin signaling may play a crucial role .

Pharmacology

- Therapeutic Potential : Exploring the use of neurotensin receptor agonists in treating pain, cancer, and psychiatric disorders. This compound serves as a lead compound for developing new pharmacological agents targeting NTSR1 .

- Drug Development : Its selective action makes it a valuable tool in drug discovery processes aimed at creating novel treatments for various diseases .

Cancer Research

- Tumor Targeting : Recent studies have highlighted the potential of NTSR1-targeting agents in radioligand therapy for tumors, demonstrating significant reductions in tumor volume when combined with radiolabeled compounds .

- Case Study : In xenograft models using colon carcinoma cells, this compound showed promise as part of a therapeutic regimen that could enhance treatment efficacy while minimizing side effects .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Neuroscience | Neuroprotection studies | Modulates neurotransmitter release |

| Pharmacology | Drug development for pain and psychiatric disorders | High selectivity for NTSR1 over other receptors |

| Cancer Research | Targeted radioligand therapy | Significant tumor volume reduction observed |

Case Study 1: Neurotensin in Schizophrenia

Research indicated that neurotensin levels are altered in schizophrenia patients. The application of this compound helped elucidate the role of neurotensin signaling in this disorder, suggesting potential therapeutic pathways through receptor modulation .

Case Study 2: Radioligand Therapy

A study demonstrated that combining this compound with radiolabeled agents significantly reduced tumor volumes in xenograft models. The results indicated a promising safety profile and effective tumor targeting, paving the way for clinical applications in cancer therapy .

Mecanismo De Acción

TC NTR1 17 ejerce sus efectos al unirse selectivamente al receptor 1 de neurotensina. Tras la unión, activa parcialmente el receptor, lo que lleva a eventos de señalización posteriores. Estos eventos incluyen la movilización de iones de calcio intracelulares y la activación de diversas vías de señalización, como la vía MAPK/ERK. La actividad agonista parcial del compuesto da como resultado una activación moderada pero sostenida del receptor, lo que es beneficioso para estudiar la función del receptor sin causar una estimulación excesiva .

Comparación Con Compuestos Similares

Compuestos Similares

SR 48692: Un antagonista no peptídico del receptor 1 de neurotensina.

JMV 449: Un agonista peptídico del receptor 1 de neurotensina.

NT69L: Un agonista no peptídico con alta afinidad por el receptor 1 de neurotensina.

Unicidad

TC NTR1 17 es único debido a su alta selectividad para el receptor 1 de neurotensina sobre otros receptores como el receptor 2 de neurotensina y GPR35. Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas del receptor 1 de neurotensina sin efectos fuera del objetivo. Además, su actividad agonista parcial permite la activación controlada del receptor, proporcionando información sobre el papel del receptor en diversos procesos fisiológicos y patológicos .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUSYVORYNBGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.